molecular formula C7H5BBrF3O3 B1524840 4-Bromo-2-(trifluoromethoxy)phenylboronic acid CAS No. 1048990-22-2

4-Bromo-2-(trifluoromethoxy)phenylboronic acid

Cat. No.: B1524840
CAS No.: 1048990-22-2
M. Wt: 284.82 g/mol
InChI Key: NXVYGJHJHNUQDB-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethoxy)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a bromine atom and a trifluoromethoxy group. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Bromo-2-(trifluoromethoxy)phenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is involved in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction

Molecular Mechanism

The molecular mechanism of this compound is not well documented in the literature. In Suzuki–Miyaura cross-coupling reactions, the reaction involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(trifluoromethoxy)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-Bromo-2-(trifluoromethoxy)benzene using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under inert atmosphere conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethoxy)phenylboronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

    Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) in solvents such as toluene, ethanol, or water.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

4-Bromo-2-(trifluoromethoxy)phenylboronic acid is widely used in scientific research due to its versatility in organic synthesis . Some key applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: Utilized in the synthesis of potential drug candidates, including anticancer and antimicrobial agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both bromine and trifluoromethoxy substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable reagent for specific synthetic applications where these attributes are advantageous .

Properties

IUPAC Name

[4-bromo-2-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrF3O3/c9-4-1-2-5(8(13)14)6(3-4)15-7(10,11)12/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVYGJHJHNUQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Br)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716578
Record name [4-Bromo-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048990-22-2
Record name [4-Bromo-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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